ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group and two methyl groups on the imidazole ring, as well as an ethyl ester group attached to the acetate moiety. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Esterification: The final step involves the esterification of the acetate moiety with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromo group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives such as:
Ethyl 2-(1H-imidazol-4-yl)acetate: Lacks the bromo and methyl groups, resulting in different chemical and biological properties.
2-Bromo-1,5-dimethyl-1H-imidazole: Lacks the acetate moiety, affecting its solubility and reactivity.
1,5-Dimethyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2758001-61-3 |
---|---|
Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.